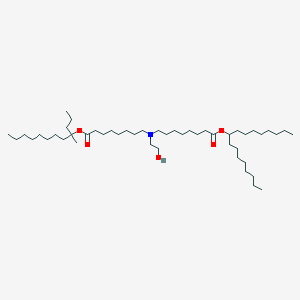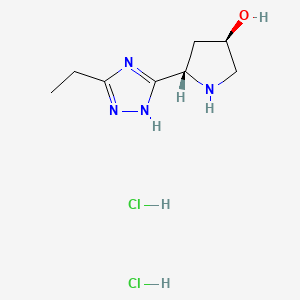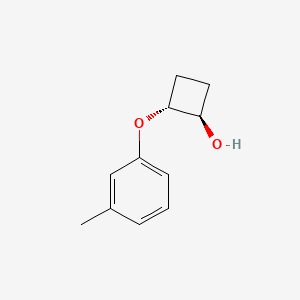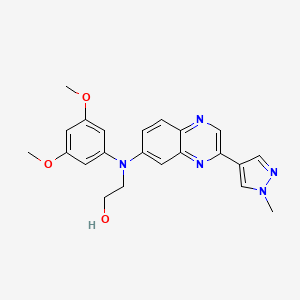![molecular formula C18H18N4O4 B13354511 2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide](/img/structure/B13354511.png)
2-[(4-hydroxy-6-methylpyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3(4H)-yl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide is a complex organic compound that features both pyridine and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and quinazoline intermediates, followed by their coupling through an acetamide linkage.
Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized by reacting 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid with appropriate reagents under controlled conditions.
Preparation of Quinazoline Intermediate: The quinazoline intermediate is prepared by reacting 4-oxo-3(4H)-quinazolinecarboxylic acid with suitable reagents.
Coupling Reaction: The final step involves coupling the pyridine and quinazoline intermediates through an acetamide linkage using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the acetamide linkage or the aromatic rings using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted acetamides or aromatic compounds.
科学的研究の応用
2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
作用機序
The mechanism of action of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.
類似化合物との比較
Similar Compounds
- **2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide shares structural similarities with other pyridine-quinazoline derivatives, such as:
- 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide
- 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide
Uniqueness
The uniqueness of 2-[(6-methyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]acetamide lies in its specific substitution pattern and the presence of both pyridine and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
分子式 |
C18H18N4O4 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
2-[(6-methyl-4-oxo-1H-pyridin-3-yl)oxy]-N-[2-(4-oxoquinazolin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C18H18N4O4/c1-12-8-15(23)16(9-20-12)26-10-17(24)19-6-7-22-11-21-14-5-3-2-4-13(14)18(22)25/h2-5,8-9,11H,6-7,10H2,1H3,(H,19,24)(H,20,23) |
InChIキー |
JIMPZAUGOXZOFR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C(=CN1)OCC(=O)NCCN2C=NC3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-methoxy-4-oxo-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)-4H-pyran-2-carboxamide](/img/structure/B13354452.png)
![2-[(4-fluorophenyl)(1H-indol-3-yl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B13354456.png)
![tert-Butyl 5-benzylhexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13354461.png)
![3-{2-[(2-Chloro-6-fluorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13354466.png)
![2-isopropyl-N-[2-(1H-pyrrol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B13354468.png)

![1-(trichloromethyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride](/img/structure/B13354477.png)

![N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13354493.png)
![Allyl 3-{3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B13354495.png)


